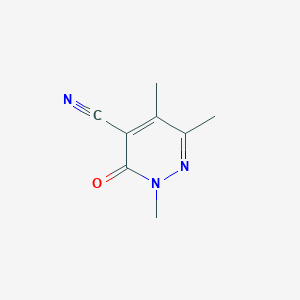

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Description

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile is a pyridazine derivative featuring a 1,2-dihydropyridazine core substituted with three methyl groups (at positions 2, 5, and 6), an oxo group at position 3, and a carbonitrile group at position 3. The compound is listed in a commercial catalog (CymitQuimica) but is currently discontinued, limiting accessibility for further study .

Properties

IUPAC Name |

2,5,6-trimethyl-3-oxopyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-6(2)10-11(3)8(12)7(5)4-9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZYZUBJNUBRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N=C1C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The carbonitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives.

Mechanistic Insight :

-

Acidic conditions protonate the nitrile, facilitating nucleophilic attack by water to form an intermediate iminolic acid, which tautomerizes to the carboxamide .

-

Strong bases deprotonate water, generating hydroxide ions that attack the nitrile to form a carboxylate intermediate, later acidified to the carboxylic acid .

Nucleophilic Substitution at the Carbonitrile

The nitrile group reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Key Observations :

-

Substitution at the nitrile is favored in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., TEA) .

-

Thiourea derivatives form via reaction with sulfur nucleophiles, confirmed by IR bands at 1233–1240 cm⁻¹ (C═S) .

Functionalization of the Ketone Group

The 3-oxo group participates in condensation and alkylation reactions.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Condensation with hydrazines | Hydrazine hydrate, EtOH | 2,5,6-Trimethyl-4-cyano-3-hydrazonylpyridazine | |

| O-Alkylation | MeI, K₂CO₃, acetone | 3-Methoxy-2,5,6-trimethylpyridazine-4-carbonitrile |

Spectral Evidence :

-

IR spectra post-alkylation show loss of the C═O stretch (~1655 cm⁻¹) and new C─O─C signals at ~1100 cm⁻¹.

Heterocycle Formation

The nitrile and ketone groups enable cyclization to fused heterocycles.

Structural Confirmation :

- Thiadiazole formation is validated by ¹³C NMR peaks at 162–167 ppm (C═S) and MS fragmentation patterns.

Oxidation of Methyl Groups

The methyl substituents at positions 2, 5, and 6 undergo selective oxidation.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Oxidation with KMnO₄ | KMnO₄, H₂SO₄, 0°C | 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |

Regioselectivity :

-

The C-6 methyl group oxidizes preferentially due to steric and electronic effects.

Photochemical Reactions

UV irradiation induces dimerization via [2+2] cycloaddition.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| UV light (254 nm) | CH₃CN, 24h | Dimeric cyclobutane derivative |

Characterization :

-

MS data show a molecular ion peak at m/z 636.2 ([M+H]⁺), confirming dimerization.

Scientific Research Applications

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activities. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Pyridazine derivatives are widely explored for their anticancer and antioxidant activities. Below is a comparative analysis of 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile with key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Methyl vs. However, phenyl groups in analogs like 5,6-Diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile contribute to π-π stacking interactions with biological targets, enhancing antitumor activity .

- Oxo vs. Thioxo Groups : The oxo group in the target compound may engage in hydrogen bonding with enzymes, while the thioxo group in 5,6-diphenyl-3-thioxo analogs could enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physical and Spectroscopic Properties

- Melting Points : The trimethyl compound’s m.p. is unreported, but analogs with phenyl groups (e.g., 13c in ) exhibit higher m.p. ranges (186–188°C) due to crystallinity from aromatic stacking .

- IR/NMR Data : The carbonitrile group in all compounds shows characteristic IR stretches near 2200 cm⁻¹. The oxo group in the target compound would likely exhibit a carbonyl stretch ~1650–1700 cm⁻¹, similar to compound 13c .

Biological Activity

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS No. 106838-00-0) is a compound with notable biological activities. This article aims to summarize its biological effects, particularly focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 182.18 g/mol. The compound features a pyridazine ring with various substituents that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Research indicates that derivatives of pyridazine compounds exhibit significant anticancer activities. For instance, compounds similar to 2,5,6-trimethyl derivatives have shown cytotoxic effects against various cancer cell lines including breast and lung cancer models .

- Metabolic Regulation : The compound has been identified as an agonist for TGR5 (G protein-coupled bile acid receptor 1), which plays a crucial role in glucose metabolism and lipid regulation. This suggests potential applications in managing Type 2 diabetes and related metabolic disorders .

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease through dual cholinesterase inhibition and antioxidant effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of pyridazine derivatives. Key observations include:

- Substituent Effects : The presence of specific functional groups on the pyridazine ring significantly influences the compound's interaction with biological targets. For example, modifications at the 4-position can enhance potency against specific cancer cell lines .

- Hydrophobic Interactions : Compounds exhibiting hydrophobic characteristics tend to show better binding affinity to target proteins involved in cancer progression and inflammation pathways .

Case Studies

Several studies have documented the effects of this compound and its analogs:

- In Vitro Cytotoxicity Assays : In a study evaluating various pyridazine derivatives against FaDu hypopharyngeal tumor cells, compounds demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .

- Diabetes Management : A recent patent describes the use of similar compounds as therapeutic agents for managing Type 2 diabetes by modulating TGR5 activity, showcasing their potential in metabolic disease treatment .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, certain analogs exhibited significant inhibition of amyloid-beta aggregation and tau phosphorylation, highlighting their neuroprotective capabilities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic protocols for 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives?

The compound can be synthesized via condensation reactions using precursors like substituted aldehydes and thiouracil derivatives. For example, derivatives are often prepared by refluxing intermediates (e.g., 0.01 mol of a thiouracil derivative) with aromatic aldehydes in a solvent mixture (e.g., acetic anhydride and acetic acid) in the presence of sodium acetate. Reaction progress is monitored by TLC, and products are crystallized using solvents like DMF/water or ethanol/ethyl acetate .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- IR spectroscopy identifies functional groups such as nitriles (CN, ~2220 cm⁻¹) and carbonyls (C=O, ~1650–1719 cm⁻¹) .

- NMR (¹H and ¹³C) resolves substituent positions, e.g., methyl groups (δ 2.24–2.37 ppm in ¹H NMR) and aromatic protons (δ 6.56–8.25 ppm) .

- Mass spectrometry confirms molecular weights (e.g., m/z 386 for a derivative with C₂₀H₁₀N₄O₃S) .

- Single-crystal X-ray diffraction reveals conformational flexibility and noncovalent interactions (e.g., hydrogen bonding and π-stacking in hydrated vs. non-hydrated crystals) .

Advanced Research Questions

Q. How do solvent polarity and crystallization conditions affect the conformational flexibility of derivatives?

Hydrated and non-hydrated crystals of pyridazinone derivatives exhibit distinct packing due to solvent interactions. For example:

- Hydrated crystals (3a) form in chloroform/methanol (1:1), stabilizing water-mediated hydrogen bonds .

- Non-hydrated crystals (3b) crystallize in ethanol/ethyl acetate (1:2), favoring hydrophobic interactions and π-stacking . Advanced studies should optimize solvent ratios and evaporation rates to control polymorphism and crystallinity.

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Discrepancies between calculated and observed spectral data (e.g., in ¹³C NMR or MS) can arise from tautomerism or dynamic effects. For example:

- Tautomeric equilibria in pyridazinone derivatives may shift under different solvent conditions, altering NMR chemical shifts .

- High-resolution MS and isotopic pattern analysis can distinguish between isobaric structures (e.g., m/z 379 vs. 386 for derivatives with similar backbones) .

Q. How can reaction yields for derivatives be optimized without compromising purity?

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 2 h) and improves yields (e.g., 79% for a dioxane-crystallized derivative) .

- Catalyst screening (e.g., sodium ethoxide vs. potassium carbonate) can enhance regioselectivity in cyclization steps .

- Solvent-free conditions minimize side reactions in thermally sensitive intermediates .

Q. What noncovalent interactions dominate the solid-state packing of pyridazinone derivatives?

X-ray studies reveal that weak interactions like C–H···O/N hydrogen bonds and van der Waals forces dictate crystal packing. For example, hydrated crystals prioritize H-bonding networks, while non-hydrated forms rely on π-π stacking between aromatic rings .

Methodological Recommendations

- Synthetic optimization : Use anhydrous DMF and potassium carbonate for nucleophilic substitution reactions to avoid hydrolysis of nitrile groups .

- Crystallography : Employ slow evaporation in mixed solvents (e.g., chloroform/methanol) to grow diffraction-quality crystals .

- Data validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.